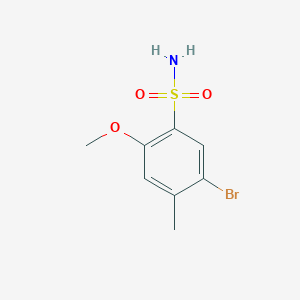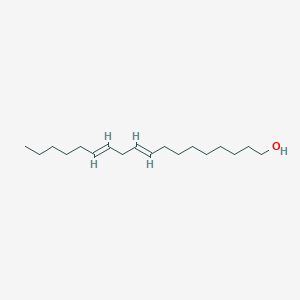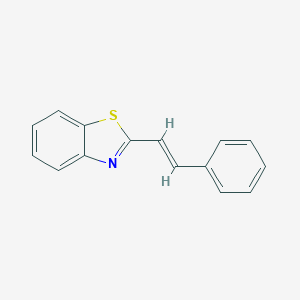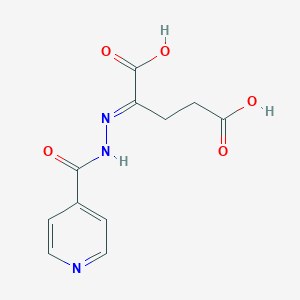
2-Methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,5-dimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. MTS is a sulfonamide derivative that has a methoxy group on the 2-position and two methyl groups on the 4- and 5-positions of the benzene ring. The compound has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2-Methoxy-4,5-dimethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can alter the function of the protein, allowing researchers to study the role of the cysteine residue in protein function. This compound has been found to be selective for cysteine residues, which makes it a useful tool for studying the function of these residues in proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of some enzymes, such as protein tyrosine phosphatases, by modifying cysteine residues in the active site of the enzyme. This compound has also been found to modulate the activity of ion channels and receptors by modifying cysteine residues in these proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues. This allows researchers to study the role of these residues in protein function without affecting other residues in the protein. Another advantage is the ease of synthesis of this compound, which allows researchers to obtain the compound in large quantities. One limitation of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
Direcciones Futuras
There are several future directions for research involving 2-Methoxy-4,5-dimethylbenzenesulfonamide. One area of research is the development of new chemical probes that can selectively modify other amino acid residues in proteins. Another area of research is the development of new methods for synthesizing this compound and related compounds. Finally, this compound and related compounds could be used to develop new drugs that target cysteine residues in diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
2-Methoxy-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-methoxyaniline with chlorosulfonic acid and then reacting the resulting intermediate with dimethylamine. The final product is obtained by hydrolyzing the sulfonamide group with sodium hydroxide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of cysteine residues in proteins. The compound can selectively modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein function. This compound has also been used to study the role of cysteine residues in ion channels, enzymes, and receptors.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Clave InChI |
MBCDWBHJYCWQJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)


![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)



